molecular formula C16H8Br2N2S2 B14769631 5,8-Bis(5-bromo-2-thienyl)quinoxaline

5,8-Bis(5-bromo-2-thienyl)quinoxaline

Cat. No.: B14769631
M. Wt: 452.2 g/mol
InChI Key: VTBDKHNCZXBYAE-UHFFFAOYSA-N
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Description

5,8-Bis(5-bromo-2-thienyl)quinoxaline is a chemical compound with the molecular formula C16H8Br2N2S2 It is a derivative of quinoxaline, featuring two brominated thienyl groups at the 5 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Bis(5-bromo-2-thienyl)quinoxaline typically involves the reaction of quinoxaline derivatives with brominated thiophene compounds. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a quinoxaline derivative is reacted with 5-bromo-2-thiophenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5,8-Bis(5-bromo-2-thienyl)quinoxaline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline dioxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives .

Scientific Research Applications

5,8-Bis(5-bromo-2-thienyl)quinoxaline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5,8-Bis(5-bromo-2-thienyl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C16H8Br2N2S2

Molecular Weight

452.2 g/mol

IUPAC Name

5,8-bis(5-bromothiophen-2-yl)quinoxaline

InChI

InChI=1S/C16H8Br2N2S2/c17-13-5-3-11(21-13)9-1-2-10(12-4-6-14(18)22-12)16-15(9)19-7-8-20-16/h1-8H

InChI Key

VTBDKHNCZXBYAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C3=CC=C(S3)Br)N=CC=N2)C4=CC=C(S4)Br

Origin of Product

United States

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